![molecular formula C44H54N4O8S2 B055919 Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) CAS No. 112250-61-0](/img/structure/B55919.png)
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)
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Overview
Description
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a psoralen derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) involves the formation of covalent bonds between the compound and DNA or proteins. The compound contains two sulfur atoms, which can form covalent bonds with thymine residues in DNA or with amino acid residues in proteins. This covalent crosslinking can then be used to study the interactions between DNA and proteins or to induce DNA damage for the study of DNA repair mechanisms.
Biochemical and Physiological Effects:
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or DNA repair mechanisms. Additionally, it has been shown to crosslink proteins to DNA, allowing for the identification of protein binding sites. It has also been shown to have anti-tumor effects, making it a potential tool for cancer research.
Advantages and Limitations for Lab Experiments
One of the main advantages of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is its ability to induce DNA crosslinking, which can be used to study DNA repair mechanisms. Additionally, its ability to crosslink proteins to DNA makes it a useful tool for the study of protein-DNA interactions. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) in scientific research. One potential direction is the study of its anti-tumor effects, which could lead to the development of new cancer treatments. Additionally, it could be used in the study of DNA repair mechanisms in various organisms, including humans. Finally, it could be used in the study of protein-DNA interactions in a variety of systems, including the identification of protein binding sites in complex biological systems.
Synthesis Methods
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5,9-trimethylpsoralen, which is then reacted with ethylmethylamine and formaldehyde to produce the intermediate compound, ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen. This compound is then reacted with sulfur to produce the final product, dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen).
Scientific Research Applications
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been used in a variety of scientific research applications. One of its primary uses is in the study of DNA repair mechanisms. It has been shown to be an effective tool for inducing DNA crosslinking, which can be used to study the mechanisms of DNA repair. Additionally, it has been used in the study of protein-DNA interactions, as it can crosslink proteins to DNA, allowing for the identification of protein binding sites.
properties
CAS RN |
112250-61-0 |
---|---|
Product Name |
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Molecular Formula |
C44H54N4O8S2 |
Molecular Weight |
831.1 g/mol |
IUPAC Name |
N-methyl-3-[[3-[methyl-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]amino]-3-oxopropyl]disulfanyl]-N-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C44H54N4O8S2/c1-25-19-39(51)55-41-27(3)43-33(21-31(25)41)35(29(5)53-43)23-45(7)13-15-47(9)37(49)11-17-57-58-18-12-38(50)48(10)16-14-46(8)24-36-30(6)54-44-28(4)42-32(22-34(36)44)26(2)20-40(52)56-42/h19-22H,11-18,23-24H2,1-10H3 |
InChI Key |
IOTZAFHOGRWAKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
Other CAS RN |
112250-61-0 |
synonyms |
DBP-psoralen dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Origin of Product |
United States |
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